

## Voxtalisib's Role in Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	XL765	
Cat. No.:	B560383	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Voxtalisib (also known as **XL765** or SAR245409) is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The PI3K/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a frequent event in human cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of Voxtalisib's role in angiogenesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows. Preclinical studies have demonstrated that Voxtalisib can inhibit tumor growth through its anti-angiogenic effects, in addition to its direct anti-proliferative and pro-apoptotic activities on tumor cells.[1][2][3] This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the anti-angiogenic potential of Voxtalisib.

# Mechanism of Action: Inhibition of the PI3K/mTOR Pathway

Voxtalisib exerts its biological effects by targeting two key nodes in a critical intracellular signaling cascade: PI3K and mTOR. It is a highly selective, ATP-competitive inhibitor of all four Class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ ) and also directly inhibits mTORC1 and mTORC2.[4]



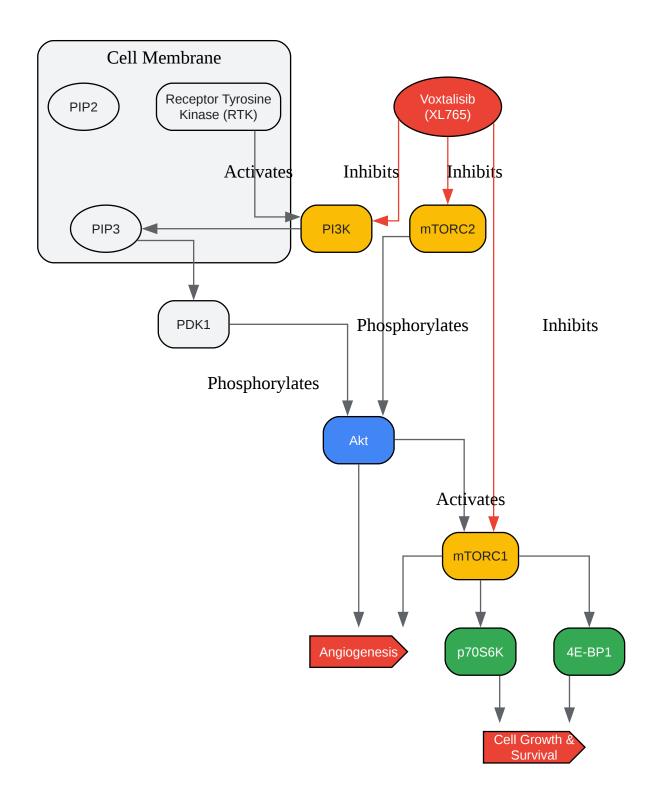
Table 1: Inhibitory Activity of Voxtalisib (XL765)

Target	IC50 (nM)
ρ110α	39
p110β	113
p110y	9
p110δ	43
mTOR	157
DNA-PK	150
Data compiled from MedchemExpress and other sources.[4]	

By inhibiting PI3K, Voxtalisib prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent inhibition of mTOR, a central regulator of cell growth and proliferation, further downstream amplifies the pathway blockade. This dual inhibition leads to a dose-dependent decrease in the phosphorylation of key signaling proteins such as Akt, p70S6K, and S6 in tumor models.[4]

## **Signaling Pathway Diagram**





Click to download full resolution via product page

Figure 1: Voxtalisib's Inhibition of the PI3K/mTOR Signaling Pathway.

## **Role of Voxtalisib in Angiogenesis**



Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. The PI3K/Akt/mTOR pathway plays a significant role in mediating the effects of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). By inhibiting this pathway, Voxtalisib is expected to disrupt key processes in angiogenesis, including endothelial cell proliferation, migration, and tube formation. Preclinical studies have shown that the anti-tumor activity of Voxtalisib is associated with anti-angiogenic effects.[1]

### **In Vitro Angiogenesis Assays**

Standard in vitro assays are utilized to assess the direct effects of Voxtalisib on endothelial cells.

This assay evaluates the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures on a basement membrane extract.

Table 2: Hypothetical Quantitative Data for Voxtalisib in HUVEC Tube Formation Assay

Voxtalisib (nM)	Total Tube Length (μm)	Number of Junctions
0 (Control)	15,234 ± 850	125 ± 15
10	12,187 ± 720	98 ± 12
50	8,379 ± 540	65 ± 8
100	4,570 ± 310	31 ± 5
500	1,219 ± 150	8 ± 2

Note: This table presents

hypothetical data for illustrative

purposes, as specific

quantitative data from

published studies on

Voxtalisib's direct effect on

tube formation is not readily

available.

Experimental Protocol: HUVEC Tube Formation Assay



- Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Pipette 50 μL of the extract into each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow for solidification.
- Cell Seeding: Harvest HUVECs and resuspend them in appropriate media. Seed 1-2 x 10<sup>4</sup> cells per well onto the solidified matrix.
- Treatment: Add Voxtalisib at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
- Visualization and Quantification: Visualize tube formation using a microscope. Capture images and quantify parameters such as total tube length, number of junctions, and number of loops using image analysis software.

This assay assesses the effect of Voxtalisib on the migratory capacity of endothelial cells, a crucial step in angiogenesis.

Experimental Protocol: Transwell Migration Assay

- Chamber Setup: Place cell culture inserts (e.g., Boyden chambers) with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.
- Chemoattractant: Add media containing a chemoattractant (e.g., VEGF) to the lower chamber.
- Cell Seeding and Treatment: Seed endothelial cells in serum-free media in the upper chamber. Add Voxtalisib at various concentrations to the upper chamber.
- Incubation: Incubate for 4-24 hours at 37°C.
- Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain
  the migrated cells on the lower surface. Count the number of migrated cells in several
  microscopic fields.

#### In Vivo Angiogenesis Assays



In vivo models are essential for evaluating the anti-angiogenic effects of Voxtalisib in a more complex biological system.

This assay assesses the formation of new blood vessels into a subcutaneously implanted gel plug.

Table 3: Hypothetical Quantitative Data for Voxtalisib in Matrigel Plug Assay

Treatment Group	Microvessel Density (vessels/mm²)
Control (Vehicle)	150 ± 25
Voxtalisib (10 mg/kg)	95 ± 18
Voxtalisib (30 mg/kg)	52 ± 10
Voxtalisib (60 mg/kg)	25 ± 7

Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data from published studies on Voxtalisib's effect in the Matrigel plug assay is not readily available.

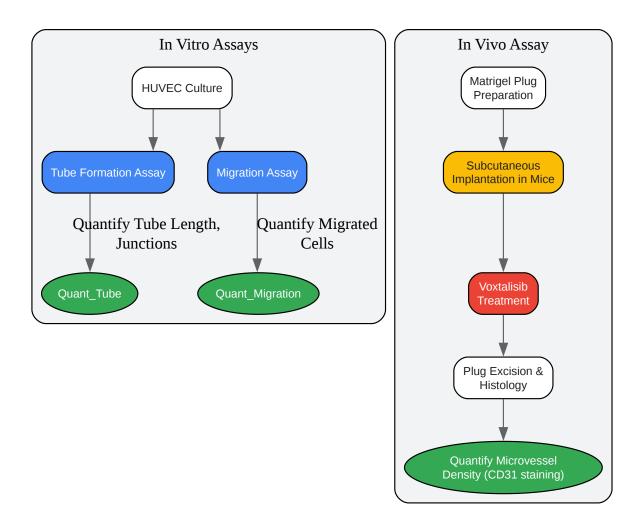
Experimental Protocol: Matrigel Plug Assay

- Plug Preparation: On ice, mix Matrigel with a pro-angiogenic factor (e.g., bFGF or VEGF).
   Voxtalisib or vehicle control can be mixed directly into the Matrigel or administered systemically.
- Implantation: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of mice. The Matrigel will form a solid plug at body temperature.
- Treatment: If not included in the plug, administer Voxtalisib orally at desired doses for a specified period (e.g., 7-14 days).
- Plug Excision and Analysis: After the treatment period, excise the Matrigel plugs.



 Quantification: Process the plugs for histological analysis. Stain sections with an endothelial cell marker (e.g., CD31) and quantify the microvessel density.

#### **Experimental Workflow Diagram**



Click to download full resolution via product page

Figure 2: Experimental Workflow for Assessing Voxtalisib's Anti-Angiogenic Effects.

### Impact on VEGF and HIF-1α Signaling

Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that signals through its receptor (VEGFR) on endothelial cells, activating the PI3K/Akt/mTOR pathway. By



inhibiting this pathway, Voxtalisib can block the downstream effects of VEGF signaling, thereby inhibiting angiogenesis.

Hypoxia-inducible factor- $1\alpha$  (HIF- $1\alpha$ ) is a key transcription factor that is stabilized under hypoxic conditions, which are common in the tumor microenvironment. HIF- $1\alpha$  drives the expression of many pro-angiogenic genes, including VEGF. The PI3K/Akt/mTOR pathway is known to regulate HIF- $1\alpha$  expression and activity. Therefore, Voxtalisib may also exert its antiangiogenic effects by downregulating HIF- $1\alpha$  and its target genes.

## Western Blot Analysis of PI3K/mTOR Pathway Inhibition in Endothelial Cells

Experimental Protocol: Western Blotting

- Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) and treat with various concentrations of Voxtalisib for a specified time. A positive control, such as VEGF stimulation, should be included.
- Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, S6K, 4E-BP1).
- Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

#### Conclusion

Voxtalisib, as a dual PI3K/mTOR inhibitor, holds significant promise as an anti-cancer agent with a multi-faceted mechanism of action that includes the inhibition of angiogenesis. By targeting a central signaling pathway that is crucial for endothelial cell function, Voxtalisib can



disrupt the formation of new blood vessels that are essential for tumor growth and metastasis. The experimental protocols and data presented in this technical guide provide a framework for the continued investigation and development of Voxtalisib as an anti-angiogenic therapy. Further studies providing more detailed quantitative data on the direct effects of Voxtalisib on endothelial cells in various angiogenesis assays are warranted to fully elucidate its potential in this context.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Characterization of the activity of the PI3K/mTOR inhibitor XL765 (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Characterization of the activity o ... | Article | H1 Connect [archive.connect.h1.co]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Voxtalisib's Role in Angiogenesis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560383#voxtalisib-s-role-in-angiogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com